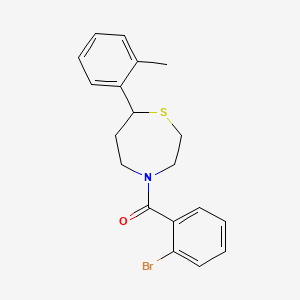

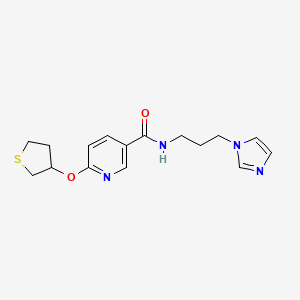

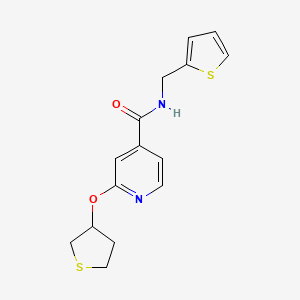

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as TPOXX or tecovirimat, is a small molecule antiviral drug that was approved by the FDA in 2018 for the treatment of smallpox. Smallpox is a highly contagious and often fatal disease caused by the variola virus. TPOXX is the first drug to be approved for the treatment of smallpox.

Applications De Recherche Scientifique

Structural Characterization in Biological Activity

Nicotinamides, including compounds like N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, are a class of compounds with a wide range of applications. They are known for their roles as antimicrobial agents and inhibitors of biological processes. Their structural modification is key to their observed activities. For instance, the synthesis and structural characterization of 2-nicotinamido-1,3,4-thiadiazole, a related compound, used X-ray crystallographic methods and NMR techniques, highlighting the importance of structural analysis in understanding their biological activity (Burnett, Johnston, & Green, 2015).

Role in Cellular Energy Metabolism and Disease Treatment

Nicotinamide, the amide form of vitamin B3, participates in cellular energy metabolism impacting physiology. It influences oxidative stress and modulates pathways related to cell survival and death. Its cytoprotective properties block inflammatory cell activation and apoptosis, making it potential for treating immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Interaction with Biological Enzymes

Nicotinamide also interacts with various biological enzymes. For example, it's an additive in media used for studying oxidative metabolism of substrates of hepatic microsomal mixed-function oxidase. This interaction is crucial for understanding how these compounds can modulate enzyme activities (Schenkman, Ball, & Estabrook, 1967).

Antioxidant Properties and Neuroprotection

Nicotinamide exhibits significant antioxidant properties, particularly in brain mitochondria. It inhibits oxidative damage induced by reactive oxygen species, protecting against protein oxidation and lipid peroxidation, suggesting its use as a potent antioxidant (Kamat & Devasagayam, 1999).

Inhibitory Properties and Therapeutic Applications

The compound's structure relates closely to its inhibitory properties on enzymes like soluble epoxide hydrolase. This inhibition can lead to increased circulating levels of certain acids, potentiating their pharmacological properties. The structural optimization of related arylamides offers insights into developing potent and selective inhibitors with therapeutic applications (Eldrup et al., 2009).

Propriétés

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c21-16(18-5-1-7-20-8-6-17-12-20)13-2-3-15(19-10-13)22-14-4-9-23-11-14/h2-3,6,8,10,12,14H,1,4-5,7,9,11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATQIRTWWZHNJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![2-Oxabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B2979718.png)

![t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B2979722.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)